4-{1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine
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Overview
Description
4-{1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound featuring a unique combination of heterocyclic structures. The presence of the oxadiazole ring, piperidine, and thiomorpholine moieties makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Incorporation of the Thiomorpholine Ring: The thiomorpholine ring is added through nucleophilic substitution or cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-{1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
Uniqueness
4-{1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24N4O2S |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
[1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H24N4O2S/c21-16(20-6-8-23-9-7-20)13-2-1-5-19(10-13)11-14-17-18-15(22-14)12-3-4-12/h12-13H,1-11H2 |
InChI Key |
RDFUXDRLRPTHEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=NN=C(O2)C3CC3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
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